molecular formula C9H9FO B1323056 2'-Fluoro-3'-methylacetophenone CAS No. 865664-05-7

2'-Fluoro-3'-methylacetophenone

Cat. No.: B1323056
CAS No.: 865664-05-7
M. Wt: 152.16 g/mol
InChI Key: RVKFUFWKGZPWBR-UHFFFAOYSA-N
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Description

2'-Fluoro-3'-methylacetophenone is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activities

2'-Fluoro-3'-methylacetophenone derivatives have shown promising results in antimycobacterial activities. A study demonstrated the synthesis of novel derivatives and their evaluation against isoniazid-resistant Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory concentrations (Ali & Yar, 2007).

Fluorescence-Based Technologies

This compound has also been explored in the field of fluorescence-based technologies. Research on indolizino[3,2-c]quinolines, a new class of fluorophores synthesized using derivatives of this compound, revealed these compounds' potential as fluorescent probes in aqueous systems (Park et al., 2015).

Synthesis of Tin(II) Complexes

In organometallic chemistry, tin(II) complexes have been synthesized using fluorinated Schiff bases derived from amino acids, including derivatives of this compound. These complexes have been characterized and evaluated for their antibacterial activities, showing significant results (Singh, 2010).

Ruthenium-Catalyzed Carbon-Carbon Bond Formation

Research on ruthenium-catalyzed reactions involving derivatives of this compound has been significant in developing new synthetic methods. These studies have led to the efficient formation of carbon-carbon bonds, contributing to advancements in organic synthesis (Ueno et al., 2007).

Insecticidal Activities

In the realm of agriculture, novel oxime ether pyrethroids synthesized from this compound derivatives exhibited notable insecticidal activity against various pests, providing potential alternatives to commercial insecticides (Liu et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFUFWKGZPWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294718
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865664-05-7
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865664-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-3'-methylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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